![molecular formula C17H17F3N4O2S B6537859 2-methyl-N-{6-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide CAS No. 1021214-22-1](/img/structure/B6537859.png)
2-methyl-N-{6-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide
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Overview
Description
The compound “2-methyl-N-{6-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide” belongs to the class of organic compounds known as benzanilides . It is an aromatic compound containing an anilide group in which the carboxamide group is substituted with a benzene ring . The molecular formula is C15H11F6N3O, with an average mass of 363.258 Da and a monoisotopic mass of 363.080627 Da .
Molecular Structure Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 356.8±42.0 °C at 760 mmHg, and a flash point of 169.6±27.9 °C . It has 4 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .Physical And Chemical Properties Analysis
The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C and an enthalpy of vaporization of 60.2±3.0 kJ/mol . Its index of refraction is 1.522, and it has a molar refractivity of 77.3±0.3 cm3 . The compound has a polar surface area of 54 Å2, a polarizability of 30.6±0.5 10-24 cm3, a surface tension of 35.9±3.0 dyne/cm, and a molar volume of 253.6±3.0 cm3 .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It allows the union of chemically diverse fragments under mild conditions. In SM coupling, boron reagents play a crucial role. The compound can serve as an organoboron reagent for SM coupling reactions. Its properties, such as stability and environmental friendliness, make it an attractive choice .
Hydromethylation
By pairing this compound with a Matteson–CH₂–homologation, it enables formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but relatively unexplored. Applications include modifying complex molecules like methoxy-protected (−)-Δ8-THC and cholesterol .
Biological Activities of 1,3-Diazole Derivatives
The 1,3-diazole moiety is prevalent in various bioactive compounds. Derivatives of 1,3-diazoles exhibit diverse biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, antioxidant, and antiviral activities .
Free Radical Reactions at the Benzylic Position
This compound can participate in free radical reactions. For instance, N-bromosuccinimide (NBS) can initiate a reaction where the succinimidyl radical removes a hydrogen atom from the benzylic position, leading to benzylic bromination .
Mechanism of Action
Target of Action
It’s known that organoboron compounds, which this compound is, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
Organoboron compounds are known to participate in suzuki–miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Organoboron compounds are known to be involved in a variety of transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s worth noting that the stability of organoboron compounds can present challenges, particularly when it comes to the removal of the boron moiety at the end of a sequence if required .
Result of Action
Organoboron compounds are known to be valuable in chemical transformations, where the valuable boron moiety remains in the product .
properties
IUPAC Name |
2-methyl-N-[6-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylpyridazin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2S/c1-10(2)16(26)22-13-6-7-15(24-23-13)27-9-14(25)21-12-5-3-4-11(8-12)17(18,19)20/h3-8,10H,9H2,1-2H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIHJGMBAGGLJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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